molecular formula C15H16N2OS B2396039 4-(2-methylphenyl)-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-5-one CAS No. 223694-75-5

4-(2-methylphenyl)-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-5-one

Cat. No.: B2396039
CAS No.: 223694-75-5
M. Wt: 272.37
InChI Key: CMARILCJUOSUMY-UHFFFAOYSA-N
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Description

4-(2-methylphenyl)-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-5-one is a complex organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by its unique structure, which includes a sulfanylidene group and a hexahydroquinazolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methylphenyl)-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-5-one typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and reagents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2-methylphenyl)-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

4-(2-methylphenyl)-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-methylphenyl)-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazolinone derivatives and sulfanylidene-containing molecules. Examples include:

Uniqueness

What sets 4-(2-methylphenyl)-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-5-one apart is its unique combination of a sulfanylidene group and a hexahydroquinazolinone core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(2-methylphenyl)-2-sulfanylidene-1,3,4,6,7,8-hexahydroquinazolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS/c1-9-5-2-3-6-10(9)14-13-11(16-15(19)17-14)7-4-8-12(13)18/h2-3,5-6,14H,4,7-8H2,1H3,(H2,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMARILCJUOSUMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2C3=C(CCCC3=O)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24824125
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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